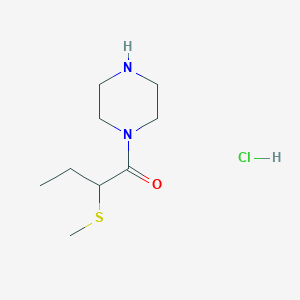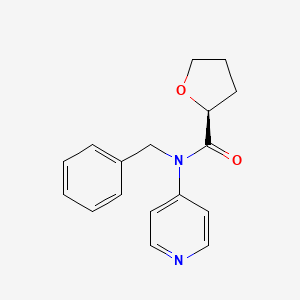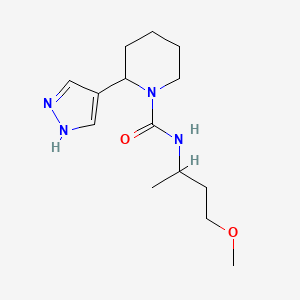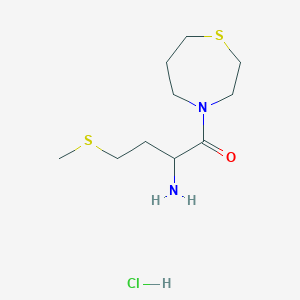
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride, also known as CP-690,550, is a small molecule drug that has been widely studied for its potential therapeutic applications in various autoimmune diseases. It was first synthesized in 2003 by Pfizer, and since then, it has undergone extensive research to understand its mechanism of action, biochemical and physiological effects, and potential benefits and limitations for laboratory experiments.
Mécanisme D'action
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell activation and proliferation. By inhibiting JAK activity, this compound can prevent the activation and proliferation of immune cells, thereby reducing inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent immunosuppressive effects in both in vitro and in vivo models of autoimmune diseases. It can reduce the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, and inhibit the activation and proliferation of immune cells, including T cells, B cells, and natural killer cells. In addition, this compound has been shown to have a favorable safety profile in preclinical and clinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride has several advantages for laboratory experiments, including its potent immunosuppressive effects, favorable safety profile, and well-established mechanism of action. However, it also has some limitations, including its high cost and the need for specialized equipment and expertise to perform the experiments.
Orientations Futures
There are several potential future directions for research on 2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride. One area of interest is the development of new formulations and delivery methods that can improve its efficacy and reduce its side effects. Another area of interest is the investigation of its potential therapeutic applications in other autoimmune diseases, such as lupus and inflammatory bowel disease. Finally, there is a need for further research to understand the long-term safety and efficacy of this compound in clinical settings.
Méthodes De Synthèse
The synthesis of 2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride involves a multi-step process that starts with the reaction between 4-pyridin-4-ylsulfanylphenylacetic acid and cyclopropylamine. The resulting intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminopyridine to give the final product, this compound. The hydrochloride salt is obtained by reacting the free base with hydrochloric acid.
Applications De Recherche Scientifique
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to have potent immunosuppressive effects by inhibiting the activity of Janus kinase (JAK) enzymes, which play a key role in the signaling pathways that regulate immune cell activation and proliferation.
Propriétés
IUPAC Name |
2-(cyclopropylamino)-N-(4-pyridin-4-ylsulfanylphenyl)acetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS.ClH/c20-16(11-18-12-1-2-12)19-13-3-5-14(6-4-13)21-15-7-9-17-10-8-15;/h3-10,12,18H,1-2,11H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPAIROEKLZGQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC(=O)NC2=CC=C(C=C2)SC3=CC=NC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-fluorophenyl)-5-methylpyrazol-4-yl]-1-methyl-4,5,6,7-tetrahydroindazol-4-amine](/img/structure/B7642982.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-N,2,5-trimethylfuran-3-sulfonamide;hydrochloride](/img/structure/B7642983.png)
![N-[1-cyclopropyl-2-(3-methoxyphenyl)pyrrolidin-3-yl]-1-methylpiperidin-4-amine](/img/structure/B7642995.png)

![N-[1-(5-ethyl-1,3-thiazol-2-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643004.png)

![4,4-Dimethyl-3-[(5-methyl-1,3,4-oxadiazol-2-yl)methylamino]pentan-1-ol](/img/structure/B7643016.png)


![N-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)propyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643032.png)
![N-[2-(1-acetylpiperidin-4-yl)ethyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643046.png)

![[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]-pyrrolidin-2-ylmethanone;hydrochloride](/img/structure/B7643071.png)
![2-Amino-1-[3-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-1-yl]propan-1-one;hydrochloride](/img/structure/B7643079.png)